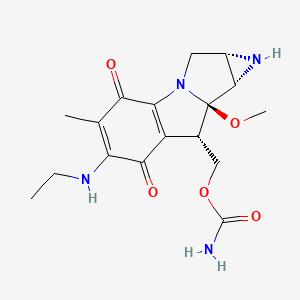
Mitomycin C, ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the mitomycin C molecule.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the ethylamine group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Mitomycin C, ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Mitomycin C, ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.
Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.
作用機序
Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Mitomycin A: Another derivative of mitomycin with similar antitumor properties.
Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.
Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.
Uniqueness
Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.
特性
CAS番号 |
4117-84-4 |
|---|---|
分子式 |
C17H22N4O5 |
分子量 |
362.4 g/mol |
IUPAC名 |
[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
InChIキー |
WXANZYJDRSMLFO-CJUKMMNNSA-N |
異性体SMILES |
CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |
正規SMILES |
CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
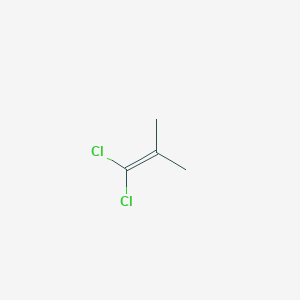
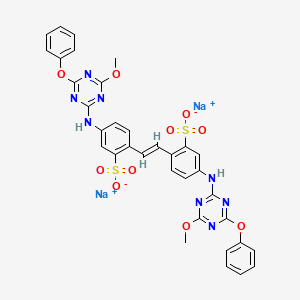
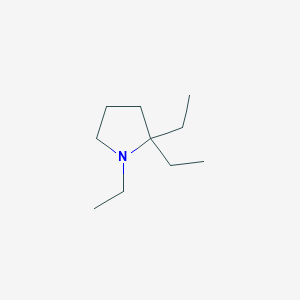
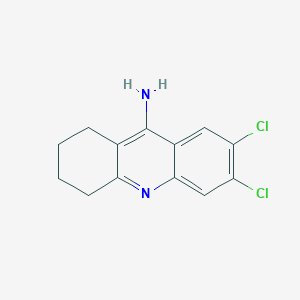
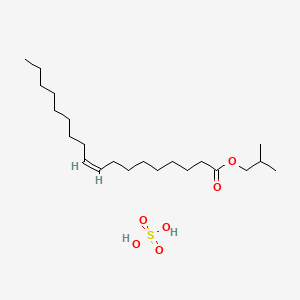
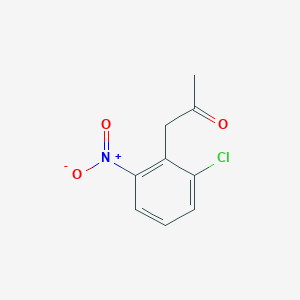

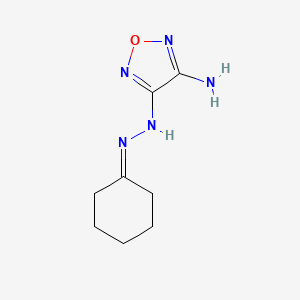
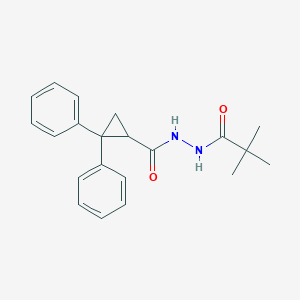
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
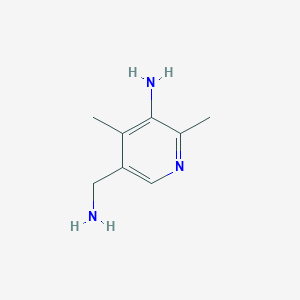
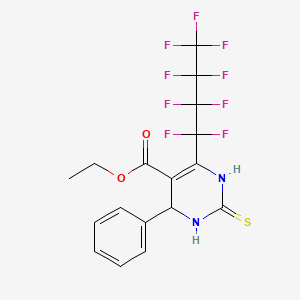
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
